molecular formula C13H18O2 B14440747 Benzyl 4-methylpentanoate CAS No. 77509-00-3

Benzyl 4-methylpentanoate

Cat. No.: B14440747
CAS No.: 77509-00-3
M. Wt: 206.28 g/mol
InChI Key: KJKCIICZTUCIGK-UHFFFAOYSA-N
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Description

Benzyl 4-methylpentanoate is an organic compound belonging to the ester family. It is formed by the esterification of benzyl alcohol and 4-methylpentanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its chemical structure consists of a benzyl group attached to the ester of 4-methylpentanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-methylpentanoate can be synthesized through the esterification reaction between benzyl alcohol and 4-methylpentanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylic position in this compound is susceptible to nucleophilic substitution reactions. Reagents such as sodium hydroxide can be used to introduce different substituents at this position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Benzyl 4-methylpentanoic acid.

    Reduction: Benzyl 4-methylpentanol.

    Substitution: Various substituted benzyl 4-methylpentanoates depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-methylpentanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of other esters and alcohols.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the fragrance industry for its aromatic properties and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl 4-methylpentanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may further participate in biochemical pathways.

Comparison with Similar Compounds

    Methyl 4-methylpentanoate: Similar ester structure but with a methyl group instead of a benzyl group.

    Ethyl 4-methylpentanoate: Similar ester structure but with an ethyl group instead of a benzyl group.

    Benzyl acetate: Similar benzyl ester but with acetic acid instead of 4-methylpentanoic acid.

Uniqueness: Benzyl 4-methylpentanoate is unique due to its specific combination of a benzyl group and 4-methylpentanoic acid. This combination imparts distinct chemical and physical properties, making it valuable in specific applications such as fragrances and specialty chemicals.

Properties

CAS No.

77509-00-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

benzyl 4-methylpentanoate

InChI

InChI=1S/C13H18O2/c1-11(2)8-9-13(14)15-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3

InChI Key

KJKCIICZTUCIGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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